{[(1-Nitroacridin-9-YL)amino](phenyl)methyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nitroacridine moiety linked to a phosphonic acid group through an amino-phenyl-methyl bridge. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid typically involves multi-step organic reactions. One common approach starts with the nitration of acridine to form 1-nitroacridine. This intermediate is then subjected to a nucleophilic substitution reaction with an amino-phenyl-methyl phosphonic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, with solvents like dichloromethane or dimethylformamide, and requires catalysts such as palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acridine derivatives.
Scientific Research Applications
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its acridine moiety.
Medicine: Explored for its anticancer properties, as acridine derivatives are known to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid involves its interaction with molecular targets such as DNA and enzymes. The nitroacridine moiety intercalates with DNA, disrupting its structure and inhibiting replication and transcription processes. The phosphonic acid group enhances the compound’s binding affinity to metal ions and enzymes, potentially inhibiting their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in biological staining.
Nitrobenzene: A simpler nitro compound used in the synthesis of aniline derivatives.
Phosphonic Acid Derivatives: Compounds with similar phosphonic acid groups used in various industrial applications.
Uniqueness
{(1-Nitroacridin-9-YL)aminomethyl}phosphonic acid is unique due to its combination of a nitroacridine moiety and a phosphonic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for further exploration.
Properties
CAS No. |
90057-97-9 |
---|---|
Molecular Formula |
C20H16N3O5P |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
[[(1-nitroacridin-9-yl)amino]-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C20H16N3O5P/c24-23(25)17-12-6-11-16-18(17)19(14-9-4-5-10-15(14)21-16)22-20(29(26,27)28)13-7-2-1-3-8-13/h1-12,20H,(H,21,22)(H2,26,27,28) |
InChI Key |
PFXCLUWOAMFPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(NC2=C3C(=NC4=CC=CC=C42)C=CC=C3[N+](=O)[O-])P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.